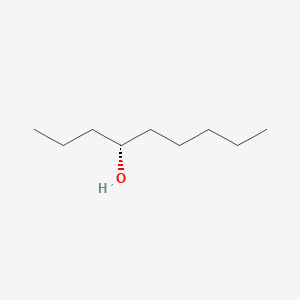
(4R)-nonan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-nonan-4-ol is an organic compound with the molecular formula C9H20O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is part of the family of nonanol isomers, which are known for their applications in various fields, including fragrance and flavor industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-nonan-4-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4R)-nonan-4-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biocatalytic processes using enzymes that exhibit high enantioselectivity. These enzymes can be derived from microorganisms or engineered through recombinant DNA technology. The use of biocatalysts not only enhances the yield and purity of the product but also aligns with green chemistry principles by reducing the need for hazardous chemicals and minimizing waste.
化学反应分析
Types of Reactions
(4R)-nonan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, (4R)-nonan-4-one, using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form nonane using strong reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) to form nonyl chloride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas with a metal catalyst, or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: (4R)-nonan-4-one
Reduction: Nonane
Substitution: Nonyl chloride
科学研究应用
(4R)-nonan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis and stereochemical studies.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of chiral drugs where the specific enantiomer can have distinct biological effects.
Industry: this compound is used in the fragrance and flavor industries due to its pleasant odor. It is also employed as an intermediate in the synthesis of other fine chemicals.
作用机制
The mechanism of action of (4R)-nonan-4-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The chiral nature of the compound allows it to fit into specific active sites of enzymes, influencing their activity and leading to various biochemical effects. The exact molecular targets and pathways involved can vary depending on the context of its use.
相似化合物的比较
Similar Compounds
(4S)-nonan-4-ol: The enantiomer of (4R)-nonan-4-ol, which has the opposite three-dimensional arrangement.
Nonan-1-ol: A primary alcohol with the hydroxyl group at the terminal carbon.
Nonan-2-ol: A secondary alcohol with the hydroxyl group at the second carbon.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties compared to its enantiomer and other nonanol isomers. This uniqueness is particularly important in applications requiring high enantioselectivity, such as in the synthesis of pharmaceuticals and fine chemicals.
属性
分子式 |
C9H20O |
|---|---|
分子量 |
144.25 g/mol |
IUPAC 名称 |
(4R)-nonan-4-ol |
InChI |
InChI=1S/C9H20O/c1-3-5-6-8-9(10)7-4-2/h9-10H,3-8H2,1-2H3/t9-/m1/s1 |
InChI 键 |
IXUOEGRSQCCEHB-SECBINFHSA-N |
手性 SMILES |
CCCCC[C@@H](CCC)O |
规范 SMILES |
CCCCCC(CCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


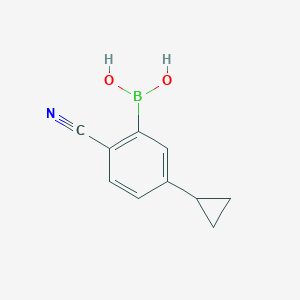

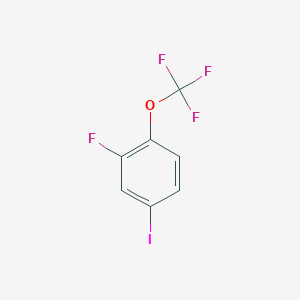
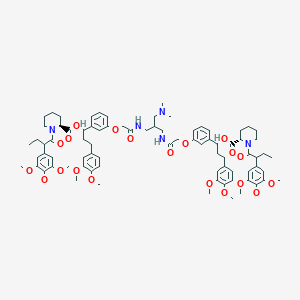

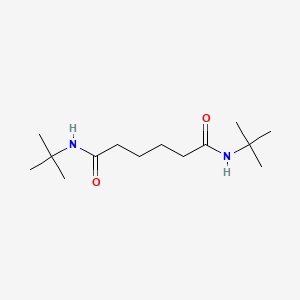
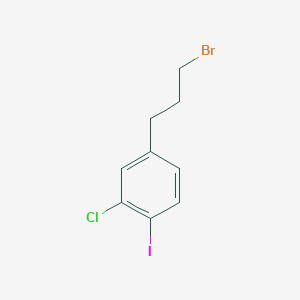
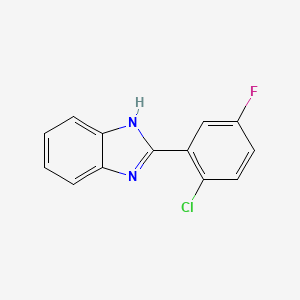
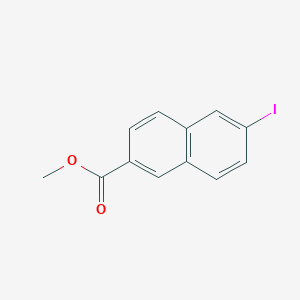

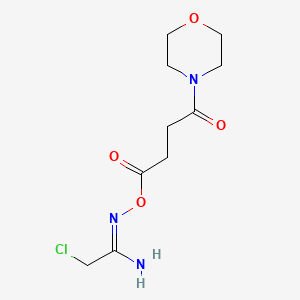
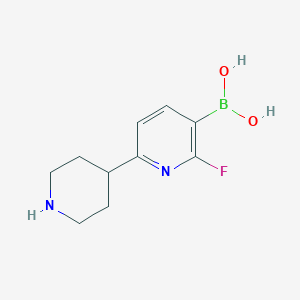
![2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine](/img/structure/B14069346.png)

